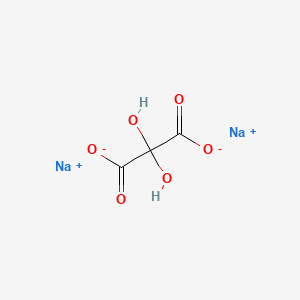

Disodium;2,2-dihydroxypropanedioate;hydrate

Description

Historical Context of Mesoxalic Acid and its Salts in Chemical Research

Mesoxalic acid, also known as oxomalonic or ketomalonic acid, is a dicarboxylic acid with a rich history in chemical research. ontosight.aiwikipedia.org Early investigations into this organic compound date back to the 19th century, with notable chemists like Adolf von Baeyer studying its properties and reactions in the 1860s as part of his work on uric acid and its derivatives. ias.ac.in The synthesis of mesoxalic acid was achieved through various methods, including the hydrolysis of alloxan (B1665706) with baryta water and the oxidation of compounds like tartronic acid or glycerol (B35011). wikipedia.org

A significant aspect of early research was the compound's interaction with water. Mesoxalic acid readily reacts with water to form a hydrated version, more accurately named dihydroxymalonic acid. wikipedia.org This hydrated form is often what is referred to in commercial contexts as "mesoxalic acid monohydrate". wikipedia.org The product sold as "sodium mesoxalate monohydrate" is typically sodium dihydroxymalonate. wikipedia.org These early studies laid the foundation for understanding the fundamental chemistry of this tricarbonyl compound and its salts.

Significance of Sodium Mesoxalate Monohydrate in Contemporary Chemical Synthesis and Materials Science Studies

In modern research, sodium mesoxalate monohydrate has proven to be a versatile building block in both organic synthesis and the burgeoning field of materials science. chemodex.combiomol.com Its utility stems from the unique structure of the mesoxalate anion, which contains a central carbonyl group and two carboxylate groups, allowing it to function as a multidentate ligand. wikipedia.org

In Chemical Synthesis:

The high electrophilicity of the central carbonyl group in mesoxalate derivatives, such as diethyl mesoxalate, allows for nucleophilic attacks by a variety of reagents, including less nucleophilic acid amides. researchgate.netresearchgate.net This reactivity is harnessed to create complex molecules. For instance, N,O-acetals derived from diethyl mesoxalate can generate N-acylimines in situ, which then react with nucleophiles like lithium acetylides to form N,1,1-tricarbonylated propargylamines, precursors to substituted oxazoles. researchgate.netnih.gov This demonstrates its role in constructing heterocyclic compounds and other intricate organic frameworks. nih.gov

In Materials Science:

Sodium mesoxalate monohydrate is a key precursor for synthesizing coordination polymers and metal-organic frameworks (MOFs). unicamp.brvulcanchem.com These materials are constructed by linking metal ions with organic ligands to form one-, two-, or three-dimensional structures. nih.govrsc.org The mesoxalate ligand is particularly effective in this role, capable of bridging multiple metal centers to create complex networks. unicamp.brmdpi.comresearchgate.net

These mesoxalate-based materials exhibit a range of interesting properties and potential applications:

Magnetism: The arrangement of metal ions like cobalt(II) or copper(II) within the mesoxalate framework can lead to specific magnetic behaviors, such as antiferromagnetic or ferromagnetic interactions, depending on the coordination geometry and bridging angles. unicamp.brmdpi.com

Luminescence: The incorporation of lanthanide ions can produce luminescent materials, and combining mesoxalate-metal clusters with other complexes, like [Ru(bpy)3]2+, can result in multifunctional materials that are both magnetic and luminescent. mdpi.comresearchgate.netresearchgate.net

Proton Conduction: Copper(II)-mesoxalate MOFs have been studied for their proton conductivity, a property that can be tuned by selecting different cations within the framework. nih.govacs.orgacs.org

Energy Storage: Anhydrous sodium mesoxalate (Na2C3O5), prepared by heating the monohydrate, has been investigated as a sacrificial sodiation additive in sodium-ion batteries to improve their performance. sci-hub.senih.gov

Review of Fundamental Research Trajectories for Mesoxalate-Based Compounds

Current research on mesoxalate-based compounds is dynamic, expanding from fundamental synthesis to the design of functional materials with tailored properties.

A primary research trajectory is the continued exploration of coordination chemistry to create novel Metal-Organic Frameworks (MOFs) . nih.gov Researchers use the mesoxalate ligand, often derived from sodium mesoxalate monohydrate, in reactions with various metal ions (e.g., cobalt, copper, lanthanides) to build intricate structures. unicamp.brmdpi.comresearchgate.net The focus is on controlling the dimensionality and topology of these frameworks to influence their properties. For example, studies on copper(II)-mesoxalate systems have shown that the Cu–O–Cu bond angle within the framework is a critical parameter determining the nature of the magnetic coupling between the metal centers. mdpi.com

The physicochemical properties of these materials are another major focus.

Magnetic Properties: The magnetic behavior of mesoxalate-based coordination polymers is a significant area of investigation. Variable-temperature magnetic susceptibility measurements are used to study the nature and strength of magnetic interactions (ferromagnetic vs. antiferromagnetic) mediated by the mesoxalate bridge. unicamp.brmdpi.com

Luminescent Properties: Research into lanthanide-based mesoxalate frameworks has revealed their potential as luminescent materials, with studies focusing on the characteristic emission bands of ions like Europium(III) and Terbium(III). researchgate.net

Thermal Analysis: The thermal stability of these compounds is systematically studied to understand their decomposition pathways and the potential for creating new materials through controlled thermal treatment. sci-hub.se

Finally, biocatalytic and sustainable synthesis routes are emerging as a new frontier. Recent studies have explored the one-pot biotransformation of glycerol, a renewable resource, into mesoxalic acid using enzyme-cell hybrid systems. acs.org This approach represents a shift towards more sustainable and cost-effective production methods for this valuable platform chemical. acs.orgresearchgate.net

Data Tables

Table 1: Crystallographic Data for a Cobalt(II) Mesoxalate Coordination Polymer Data sourced from a study on a 1-D coordination polymer synthesized using sodium mesoxalate monohydrate. unicamp.br

| Parameter | Value |

| Empirical formula | C₃H₈CoO₉ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.8992 (2) |

| b (Å) | 7.1846 (3) |

| c (Å) | 19.4522 (8) |

| β (°) | 94.058 (4) |

Table 2: Selected Bond Information for Heptanuclear Copper(II) Mesoxalate Complexes Data highlights the structural parameters influencing magnetic properties in complex copper-mesoxalate clusters. mdpi.com

| Complex Feature | Bond Length (Å) / Angle (°) | Significance |

| Cu–O (Basal) | 1.903(4)–1.981(4) | Typical bond distances in copper(II)-mesoxalate complexes. |

| Cu–O–Cu Bridge Angle | 118.779(2) - 139.387(2) | Critical parameter determining ferro- or antiferromagnetic interactions. |

| Cu–Cl (Apical) | 2.643(2)–2.821(2) | Presence of other ligands influencing overall geometry and magnetic behavior. |

Structure

3D Structure of Parent

Properties

CAS No. |

31635-99-1 |

|---|---|

Molecular Formula |

C3H4Na2O7 |

Molecular Weight |

198.04 g/mol |

IUPAC Name |

disodium;2,2-dihydroxypropanedioate;hydrate |

InChI |

InChI=1S/C3H4O6.2Na.H2O/c4-1(5)3(8,9)2(6)7;;;/h8-9H,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 |

InChI Key |

YVKFZMWPIRXXAT-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(C(=O)[O-])(O)O)[O-].O.[Na+].[Na+] |

physical_description |

White crystalline solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Crystallographic and Solid State Structural Investigations of Sodium Mesoxalate Monohydrate

Single Crystal X-ray Diffraction Analysis for Molecular and Crystal Structure Elucidation

While sodium mesoxalate monohydrate is commercially available as a crystalline powder glentham.comalkemix.eu, a detailed single-crystal X-ray diffraction study with published atomic coordinates and full structural parameters is not readily found in the public domain. However, the principles of such an analysis would involve the following steps:

Determination of Unit Cell Parameters and Space Group Symmetry

The initial step in a single-crystal X-ray diffraction experiment is the determination of the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—and the crystal's space group. uhu-ciqso.es The space group describes the symmetry elements present in the crystal lattice. For instance, in a study of a related cobalt(II) mesoxalate complex, the compound was found to crystallize in the monoclinic P21/n space group. unicamp.br A similar detailed analysis would be required for sodium mesoxalate monohydrate to define its fundamental crystallographic properties.

Hydrogen Bonding Network Characterization in the Crystalline Lattice

The water molecule in sodium mesoxalate monohydrate is expected to play a significant role in stabilizing the crystal structure through a network of hydrogen bonds. nih.gov An SC-XRD analysis would precisely map these interactions, identifying the donor and acceptor atoms and the corresponding distances and angles. nih.gov The hydrogen bonds can link mesoxalate anions, water molecules, and coordinate to the sodium ions, creating a robust three-dimensional architecture. researchgate.net In a study on a cobalt(II) mesoxalate polymer, both coordinated and crystallization water molecules were found to be crucial in forming a two-dimensional supramolecular layer through hydrogen bonding. unicamp.br

Supramolecular Assembly and Packing Motifs

The culmination of the structural analysis is the understanding of the supramolecular assembly and the packing motifs in the crystal. This describes how the individual molecules—mesoxalate anions, sodium ions, and water molecules—are arranged in the crystal lattice. This arrangement is the result of a combination of ionic interactions, hydrogen bonds, and other weaker intermolecular forces. The study of related metallosupramolecular assemblies shows how metal ions and organic ligands can form complex architectures like helicates, where the packing is governed by the nature of the metal ion. mdpi.com

Powder X-ray Diffraction (PXRD) Studies for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a fundamental and rapid technique used to characterize polycrystalline materials. latech.edu It is primarily used for phase identification by comparing the experimental diffraction pattern with a database of known patterns. latech.edu For sodium mesoxalate monohydrate, PXRD would serve to confirm the crystalline nature of a bulk sample and to verify its phase purity. researchgate.net

In a study where sodium mesoxalate monohydrate was used as a precursor, its dihydrate form was heated to obtain the anhydrous salt. sci-hub.se PXRD analysis of the heat-treated samples revealed a decrease in crystallinity, confirming the removal of the water molecule. sci-hub.se The comparison of the experimental PXRD pattern of a synthesized material with a simulated pattern from single-crystal data is a standard method to confirm the phase purity of the bulk sample. unicamp.br

Advanced Spectroscopic Characterization Techniques and Interpretative Frameworks

Vibrational Spectroscopy Applications for Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the structural analysis of sodium mesoxalate monohydrate by probing the vibrational modes of its constituent chemical bonds. ibgndt.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For sodium mesoxalate monohydrate, the key functional groups are the hydroxyl (-OH) groups of the gem-diol and the water of crystallization, and the carboxylate (-COO⁻) groups.

A critical feature in the FTIR spectrum is the broad absorption band observed in the region of 3500-2500 cm⁻¹. This band is characteristic of O-H stretching vibrations from both the gem-diol hydroxyl groups and the water of hydration. The presence of strong hydrogen bonding within the crystal lattice contributes to the significant broadening of this peak.

The carboxylate groups give rise to strong and distinct absorption bands. The asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)) are particularly diagnostic. By analogy with other metal carboxylates, these peaks are expected in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. mdpi.com The exact positions of these bands can provide information about the coordination environment of the sodium ions.

Below is a table summarizing the expected characteristic FTIR absorption bands for sodium mesoxalate monohydrate.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 2500 | O-H stretching | Gem-diol (-OH), Water (H₂O) |

| 1610 - 1550 | Asymmetric C=O stretching | Carboxylate (-COO⁻) |

| 1420 - 1300 | Symmetric C-O stretching | Carboxylate (-COO⁻) |

| < 600 | O-M stretching | Oxygen-Metal (O-Na) |

This table presents generalized data based on typical ranges for the specified functional groups.

Raman Spectroscopy for Complementary Vibrational Signature Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. For this reason, symmetric vibrations that are weak in the FTIR spectrum often produce strong signals in the Raman spectrum.

In the analysis of sodium mesoxalate monohydrate, the symmetric stretching of the C-C backbone and the symmetric carboxylate stretch are expected to be prominent in the Raman spectrum. The O-H stretching vibrations will also be present, though typically weaker and sharper than their FTIR counterparts. The analysis is often performed using FT-Raman techniques on solid powder samples. nih.gov

Key expected regions in the Raman spectrum include:

3500-3000 cm⁻¹: O-H stretching vibrations.

1800-1500 cm⁻¹: C=O stretching vibrations from the carboxylate groups.

1500-1300 cm⁻¹: Symmetric carboxylate stretching vibrations.

900-800 cm⁻¹: C-C backbone stretching.

Comparing the FTIR and Raman spectra allows for a more complete assignment of the vibrational modes, aiding in a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the structure of molecules in solution. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For sodium mesoxalate monohydrate, ¹H and ¹³C NMR are the most relevant nuclei. rsc.org

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR experiment on sodium mesoxalate monohydrate is straightforward in its interpretation. The molecule contains protons in two locations: the two hydroxyl groups of the gem-diol and the water molecule of hydration. When dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O), which is standard for water-soluble compounds, these acidic protons rapidly exchange with the deuterium from the solvent. hmdb.ca

As a result, the distinct signals for the hydroxyl and water protons merge into a single, large signal corresponding to HOD (a mixture of H₂O, HOD, and D₂O). The chemical shift of this peak is variable and depends on factors like temperature and pH. pitt.edu Consequently, the ¹H NMR spectrum of sodium mesoxalate monohydrate in D₂O does not show sharp, distinct peaks corresponding to the compound itself, but rather confirms the presence of exchangeable protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides more detailed structural information for sodium mesoxalate monohydrate. Due to the molecule's symmetry, its three carbon atoms are expected to produce two distinct signals:

A signal for the two equivalent carboxylate carbons (-COO⁻).

A signal for the central, quaternary gem-diol carbon (C(OH)₂).

The chemical shifts are influenced by the electron-withdrawing effects of the attached oxygen atoms. Spectra are typically recorded in D₂O. rsc.org Based on data for similar structures, the expected chemical shifts can be predicted.

| Carbon Environment | Expected Chemical Shift (δ) in ppm |

| -C OO⁻ (Carboxylate) | 170 - 180 |

| C (OH)₂ (Gem-diol) | 90 - 100 |

This table presents predicted data based on known chemical shifts for similar functional groups.

The observation of these two peaks at their characteristic chemical shifts provides strong evidence for the dihydroxymalonate structure in solution. nih.gov

Deuterium Kinetic Isotope Effect (DKIE) Studies in Reaction Mechanism Investigations

The Deuterium Kinetic Isotope Effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining whether a C-H bond (or O-H, N-H, etc.) is broken in the rate-determining step of a reaction. nih.gov It is defined as the ratio of the reaction rate for a compound with a light isotope (typically hydrogen, kH) to the rate for the same compound with a heavy isotope (deuterium, kD). A primary KIE (kH/kD > 2) is observed when the bond to the isotope is cleaved during the slowest step. researchgate.net

For sodium mesoxalate monohydrate, the gem-diol structure presents an interesting subject for potential DKIE studies, particularly in its oxidation or dehydration reactions. For instance, one could investigate the mechanism of a reaction where the gem-diol is converted to a ketone. This would involve the removal of the two hydroxyl protons.

A hypothetical DKIE experiment could involve:

Running the reaction in H₂O.

Running the identical reaction in D₂O, where the gem-diol hydroxyl protons would exchange for deuterons, forming a C(OD)₂ group.

Measuring the reaction rates under both conditions.

If the O-H (or O-D) bond cleavage is part of the rate-determining step, a significant solvent isotope effect would be observed, with the reaction in H₂O proceeding at a different rate than in D₂O. nih.gov The magnitude of this effect (kH₂O/kD₂O) would provide critical insight into the transition state of the reaction, helping to elucidate whether proton transfer is a key part of the mechanism. pnas.orgacs.org Such studies are crucial for understanding the fundamental reactivity of gem-diol compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. sci-hub.se When a material is irradiated with a beam of X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. The binding energy of the ejected electron can then be determined, which is characteristic of the element and its chemical environment.

While specific experimental XPS data for pure sodium mesoxalate monohydrate is not extensively reported in peer-reviewed literature, the expected binding energies for its constituent elements can be predicted based on established data for similar functional groups and sodium-containing compounds. The primary elemental constituents of sodium mesoxalate monohydrate are sodium, carbon, oxygen, and hydrogen. XPS is not sensitive to hydrogen. The core levels of interest are therefore Na 1s, C 1s, and O 1s.

Expected Binding Energies:

The anticipated binding energy ranges for the core levels in sodium mesoxalate monohydrate are detailed in Table 1. These values are derived from analyses of various organic and inorganic sodium salts and oxalate-containing compounds.

| Core Level | Functional Group | Predicted Binding Energy (eV) | Rationale |

| Na 1s | Na-O (ionic bond) | ~1071 - 1072 | Consistent with various sodium salts where sodium is in a +1 oxidation state. researchgate.netresearchgate.netthermofisher.com |

| C 1s | O-C=O (carboxylate) | ~288 - 289 | Characteristic of the carboxylate carbon in oxalate (B1200264) and similar compounds. researchgate.net |

| C-(OH)₂ (gem-diol) | ~286 - 287 | Typical for carbon singly bonded to two oxygen atoms in a hydrated or hydroxylated state. | |

| O 1s | O=C (carbonyl) | ~531 - 532 | Representative of the doubly bonded oxygen in the carboxylate group. researchgate.netacs.org |

| C-O-H / C-O-Na | ~532 - 533 | Associated with the singly bonded oxygen atoms in the hydroxyl and carboxylate groups. acs.org | |

| H₂O (water of hydration) | ~533 - 534 | Reflects the oxygen in the lattice water molecule. |

Note: The predicted binding energies are estimates and may vary depending on the specific instrument calibration and sample charging effects.

The C 1s spectrum is expected to be deconvoluted into two main peaks, corresponding to the two distinct carbon environments: the carboxylate carbons and the central gem-diol carbon. Similarly, the O 1s spectrum will be complex, with overlapping contributions from the carboxylate oxygens, the gem-diol hydroxyl groups, and the water of hydration. The Na 1s spectrum is anticipated to show a single peak, confirming the presence of sodium in a uniform chemical state.

Comprehensive Spectroscopic Correlation for Structural Confirmation and Electronic State Assessment

For a definitive structural confirmation and a thorough understanding of the electronic state of sodium mesoxalate monohydrate, a correlative approach utilizing multiple spectroscopic techniques is essential. This involves integrating data from XPS with other methods such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Infrared (IR) Spectroscopy:

IR spectroscopy probes the vibrational modes of molecules. The IR spectrum of sodium mesoxalate monohydrate would provide key information about the functional groups present. For instance, the presence of water of hydration is confirmed by a broad absorption band in the region of 3000-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecule and the gem-diol. nih.gov The strong asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are expected in the regions of 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-O stretching of the gem-diol would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For sodium mesoxalate monohydrate, ¹³C NMR and ²³Na NMR are particularly informative.

¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals, confirming the two different carbon environments. A signal in the range of 165-175 ppm can be attributed to the carboxylate carbons, while the central gem-diol carbon would resonate at a different chemical shift, likely in the region of 90-100 ppm. qualitas1998.net The exact chemical shifts provide insight into the electronic shielding of the carbon nuclei.

²³Na NMR: As a quadrupolar nucleus, the ²³Na nucleus gives a relatively broad signal. huji.ac.il The chemical shift and linewidth in the ²³Na NMR spectrum can confirm the presence of sodium ions and provide information about the symmetry of their local environment. huji.ac.il A single, relatively sharp peak would suggest a highly symmetric environment for the sodium ions, consistent with an ionic interaction with the carboxylate groups.

By combining the elemental and chemical state information from XPS with the functional group and connectivity data from IR and NMR, a comprehensive and unambiguous structural and electronic characterization of sodium mesoxalate monohydrate can be achieved. The XPS data confirms the elemental composition and oxidation states, the IR data verifies the presence of key functional groups and the water of hydration, and the NMR data confirms the carbon framework and the ionic nature of the sodium atoms.

Coordination Chemistry of the Mesoxalate Ligand and Its Metal Complexes

Ligand Properties of the Mesoxalate Anion and its Protonated Forms

The coordination behavior of the mesoxalate ligand is intricately linked to its potential for multiple coordination sites and the influence of its protonation state.

Denticity and Coordination Modes of Mesoxalate in Metal Complexes

Denticity refers to the number of donor atoms in a ligand that bind to a central metal atom. wikipedia.orgfiveable.me The mesoxalate ligand is a polydentate chelating agent, meaning it can bind to a metal center through multiple atoms simultaneously. wikipedia.org Its structure, featuring two carboxylate groups and two geminal hydroxyl groups on the central carbon, allows for a remarkable variety of coordination modes.

The mesoxalate anion can act as both a chelating ligand, forming stable five- or six-membered rings with a single metal ion, and a bridging ligand, connecting multiple metal centers to build higher-dimensional structures. mdpi.comresearchgate.net Common coordination involves the oxygen atoms from both the carboxylate and the alkoxide groups (deprotonated hydroxyls). mdpi.com

Observed coordination modes for the mesoxalate ligand include:

Bidentate: Chelating a metal ion through one carboxylate oxygen and one adjacent alkoxide oxygen, forming a five-membered ring. unicamp.br

Tridentate: Binding to a single metal center through multiple oxygen atoms. acs.orgresearchgate.net

Bridging Ligand: The ligand can bridge two or more metal ions. This includes bis-bidentate bridging, where it chelates two different metal ions, and more complex modes like μ₃-bridging, where it connects three metal centers. mdpi.comunicamp.br A specific μ₃-(κO:κO′,-κO″:κO″,κO‴′:κO‴″) bridging mode has been identified, highlighting its ability to link multiple copper ions through various oxygen atoms. researchgate.net

Influence of Protonation State on Ligand Behavior

The coordination properties of the mesoxalate ligand are highly dependent on its protonation state, which can be controlled by factors such as the pH of the reaction medium. nih.gov Mesoxalic acid (H₄mesox) has four acidic protons: two from the carboxylic acid groups and two from the geminal diol. The ligand can exist in several deprotonated forms, such as (H₂mesox)²⁻, (Hmesox)³⁻, and the fully deprotonated (mesox)⁴⁻. unicamp.brresearchgate.net

The degree of deprotonation directly influences the ligand's charge and the availability of its donor atoms for coordination.

(H₂mesox)²⁻: In this form, resulting from the deprotonation of the two carboxylic acid groups, the ligand acts as a dianion. unicamp.brresearchgate.net This species is observed in a 1D coordination polymer of cobalt(II), {[Co(H₂mesox)(H₂O)₂]∙H₂O}n. unicamp.br

(Hmesox)³⁻: This is a frequently observed form where the ligand has lost both carboxylic protons and one hydroxyl proton. researchgate.net This triply deprotonated anion is found in numerous copper(II) and manganese(II) complexes, such as {Na[Mn(Hmesox)(H₂O)₂]} and in heptanuclear copper(II) clusters. mdpi.comunicamp.br In some structures, one of the central hydroxyl groups remains protonated and uncoordinated. mdpi.com

(mesox)⁴⁻: The fully deprotonated C₃O₆⁴⁻ anion is less common but has been reported. researchgate.net This tetravalent anion offers the maximum number of coordination sites, leading to highly connected networks. researchgate.net

The interplay between the metal ion's requirements and the ligand's protonation state dictates the final structure and dimensionality of the resulting complex. nih.govnih.gov

Synthesis and Structural Characterization of Metal-Mesoxalate Coordination Polymers and Metal-Organic Frameworks (MOFs)

The reaction of mesoxalate with various metal ions has yielded a rich family of coordination polymers and MOFs. The synthesis typically involves solvothermal or slow evaporation methods, reacting a metal salt with mesoxalic acid or a salt thereof. nih.govacs.org

Homometallic Mesoxalate Complexes (e.g., Cobalt(II), Copper(II), Manganese(II), Zinc(II) Systems)

Mesoxalate readily forms complexes with a range of first-row transition metals.

Cobalt(II) Systems: A one-dimensional (1D) coordination polymer with the formula {[Co(H₂mesox)(H₂O)₂]∙H₂O}n has been synthesized and characterized. unicamp.brresearchgate.net In this structure, the Co(II) ions exhibit an octahedral coordination environment, linked by bis-bidentate (H₂mesox)²⁻ ligands to form homochiral polymeric chains. unicamp.br

Copper(II) Systems: Copper(II) has been extensively studied, forming a wide variety of structures. These range from discrete heptanuclear clusters like (NH₄)₄[Cu₇(Hmesox)₆(H₂O)₈]∙10H₂O to complex 2D and 3D MOFs. mdpi.comacs.org In many of these, trinuclear copper(II) units act as secondary building units (SBUs). researchgate.netacs.org For instance, the compound (H₃O)[Cu₉(Hmesox)₆(H₂O)₆Cl]·8H₂O features an anionic two-dimensional network where trinuclear copper units are further linked. acs.org

Manganese(II) Systems: Manganese(II) forms 1D chain structures with mesoxalate. researchgate.net In one example, each Mn(II) ion is in a distorted octahedral environment, coordinated by two water molecules and four oxygen atoms from two different bridging mesoxalate ligands. researchgate.net The compound {Na[Mn(Hmesox)(H₂O)₂]} also features 1D chains built from the trivalent (Hmesox)³⁻ anion. unicamp.br

Zinc(II) Systems: Similar to the manganese analogue, a 1D polymeric chain structure, {Na[Zn(Hmesox)(H₂O)₂]}, has been reported, demonstrating the ability of the (Hmesox)³⁻ ligand to form isostructural compounds. unicamp.br

| Metal Ion | Compound Formula | Dimensionality | Mesoxalate Form | Reference |

|---|---|---|---|---|

| Cobalt(II) | {[Co(H₂mesox)(H₂O)₂]∙H₂O}n | 1D Polymer | (H₂mesox)²⁻ | unicamp.br |

| Copper(II) | (NH₄)₄[Cu₇(Hmesox)₆(H₂O)₈]∙10H₂O | 0D Cluster | (Hmesox)³⁻ | mdpi.com |

| Copper(II) | (H₃O)[Cu₉(Hmesox)₆(H₂O)₆Cl]·8H₂O | 3D MOF | (Hmesox)³⁻ | acs.orghhu.de |

| Manganese(II) | {Na[Mn(Hmesox)(H₂O)₂]}n | 1D Polymer | (Hmesox)³⁻ | unicamp.br |

| Zinc(II) | {Na[Zn(Hmesox)(H₂O)₂]}n | 1D Polymer | (Hmesox)³⁻ | unicamp.br |

Heterometallic Mesoxalate Complexes (e.g., Cu(II)-Ln(III) Systems)

The ability of the mesoxalate ligand to bridge multiple metal centers makes it an excellent candidate for constructing heterometallic systems, combining different types of metal ions within a single framework. A notable example is the combination of copper(II) with lanthanide(III) ions. acs.orgrsc.org

The compounds [La(H₂O)₃Cu₃(Hmesox)₃(H₂O)₅]·8H₂O and [La(H₂O)₂Cu₃(Hmesox)₃(H₂O)₃]·7H₂O are prime examples of heterometallic Cu(II)-Ln(III) coordination polymers. researchgate.net In these structures, the fundamental building blocks are anionic trinuclear copper entities, [Cu₃(Hmesox)₃]³⁻. These SBUs are then linked by La(III) ions, which act as nodes, to form two-dimensional (2D) sheets. researchgate.net This strategy demonstrates how pre-formed polynuclear units can be assembled into higher-dimensional architectures using a second metal ion as a linker.

Topologies and Dimensionality of Mesoxalate-Bridged Architectures

The structural diversity of metal-mesoxalate complexes is vast, spanning all dimensionalities from discrete molecules to 3D frameworks.

0D Architectures: These are discrete, molecular clusters. A key example is the heptanuclear copper(II) cluster, which represents a species of lower dimensionality. mdpi.com

1D Architectures: Simple one-dimensional chains are common, as seen in the Co(II), Mn(II), and Zn(II) polymers. unicamp.brresearchgate.net In these structures, metal ions are typically bridged by mesoxalate ligands to form infinite linear or zigzag chains. unicamp.brnih.gov

2D Architectures: Two-dimensional layered structures are formed when metal centers or clusters are linked in a plane. The heterometallic Cu(II)-La(III) complexes form 2D sheets. researchgate.net

3D Architectures: Three-dimensional networks, or MOFs, arise when 1D chains or 2D layers are interconnected. The copper(II)-mesoxalate system (H₃O)[Cu₉(Hmesox)₆(H₂O)₆Cl]·8H₂O is a 3D framework stabilized by the stacking of 2D anionic layers and their connection through bridging chloride ions and hydroxyl groups. researchgate.netacs.org

Reaction Mechanisms and Chemical Transformations Involving Mesoxalate Species

Mesoxalate in Organic Reaction Pathways

Mesoxalate esters, such as diethyl mesoxalate and dimethyl mesoxalate, are particularly valuable reagents in organic synthesis due to their high reactivity. The electron-withdrawing nature of the two adjacent ester groups renders the central carbonyl carbon highly electrophilic, making it a prime target for nucleophiles and a potent participant in pericyclic reactions.

Mesoxalate esters are highly effective enophiles in the Alder-ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and an electron-deficient multiple bond (the "enophile"). wikipedia.orgwikipedia.org The reaction proceeds via a [σ2s + π2s + π2s] concerted mechanism, characterized by a six-membered, envelope-like transition state. wikipedia.org In this process, a new sigma bond is formed, the ene double bond migrates, and a 1,5-hydrogen shift occurs. wikipedia.org

The high reactivity of mesoxalate esters as enophiles is attributed to the highly polarized nature of their central keto group. wikipedia.org Mechanistic studies on the ene reaction between dimethyl mesoxalate and various alkenes have utilized deuterium (B1214612) kinetic isotope effects (KIEs) to probe the nature of the transition state. acs.org The observation of a significant primary KIE confirms that the breaking of the allylic C-H bond is involved in the rate-determining step of the reaction, which is consistent with a concerted mechanism where bond formation and hydrogen transfer occur in a single, albeit potentially asynchronous, step. acs.orgprinceton.eduwikipedia.org

The general order of reactivity for the abstracted allylic hydrogen atom in thermal ene reactions is primary > secondary > tertiary, reflecting the steric accessibility of the hydrogen. organic-chemistry.org The reaction of a mesoxalate ester with an alkene containing a terminal double bond results in the formation of a 1-hydroxy-1-alkylmalonic ester. wikipedia.org

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. While mesoxalate esters possess ester groups that can undergo this reaction, their chemistry is dominated by the exceptional electrophilicity of the central carbonyl group. This vicinal tricarbonyl compound readily accepts nucleophilic attack at the central carbon from a wide range of reagents, including less common nucleophiles like acid amides. researchgate.net Condensation reactions with amines lead to the formation of electron-deficient imines, which can then undergo further transformations. researchgate.net

However, the ester functionalities themselves are also subject to nucleophilic acyl substitution, following the characteristic addition-elimination mechanism. In this two-step process, a nucleophile adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the leaving group (an alkoxide) is eliminated, regenerating the carbonyl and resulting in a new substituted product. wikipedia.orgmasterorganicchemistry.com

Drawing parallels with the simpler diethyl oxalate (B1200264), mesoxalate esters are expected to react with nucleophiles such as amines. stackexchange.comechemi.com

Primary amines would likely react with both ester groups to yield a disubstituted N,N'-oxamide derivative.

Secondary amines would typically react with one ester group to form a liquid oxamic ester, with the second substitution being sterically hindered. stackexchange.comechemi.com

Transesterification , the exchange of the ester's alkoxy group, can also occur when a mesoxalate ester is treated with a different alcohol under acidic or basic conditions. wikipedia.orgrsc.org This equilibrium-driven process involves the nucleophilic attack of an alkoxide or alcohol on the ester carbonyl. wikipedia.org

Role of Sodium Mesoxalate Monohydrate as a Precursor in Chemical Reactions

Sodium mesoxalate monohydrate, which exists in its hydrated form as sodium dihydroxymalonate, serves as a versatile C3 building block for the synthesis of more complex molecules, particularly heterocyclic compounds. researchgate.net Its derivatives, notably diethyl mesoxalate, are employed in condensation reactions to construct key structural frameworks.

One significant application is in the synthesis of precursors for the antiviral drug favipiravir. The process involves the direct condensation of ethylenediamine (B42938) with diethyl mesoxalate to form an ethyl 3-hydroxypyrazine-2-carboxylate intermediate, which is a core component of the final drug. researchgate.net Similarly, condensation of diethyl mesoxalate with guanidines leads to the formation of functionalized imidazolones in high yield. wikipedia.org

This reactivity extends to the creation of novel azaheterocyclic systems. For instance, a series of azaheterocyclic hydroxymalonate derivatives has been synthesized through the reaction of chloromethyl azaheterocycles with diethyl oxomalonate, demonstrating its utility in generating complex, polyfunctional molecules. researchgate.net

Electrochemical Transformation Studies Involving Mesoxalate

Electrochemical methods offer a controlled and tunable approach for synthesizing mesoxalate from biorenewable feedstocks like glycerol (B35011). These transformations are highly dependent on the catalyst and the applied electrical potential.

The electrocatalytic oxidation of glycerol is a promising route for producing valuable C3 oxygenates, including mesoxalate. On catalysts such as gold (Au) nanoparticles, the oxidation of glycerol proceeds through a sequential pathway. The primary alcohol groups are typically oxidized first to form glycerate, which can be further oxidized to tartronate (B1221331). The final step in this C3 pathway is the oxidation of the secondary alcohol group of tartronate to yield mesoxalate.

A significant challenge in this process is controlling the selectivity. A competing reaction pathway involves the cleavage of C-C bonds, which leads to the formation of C2 (glycolate, oxalate) and C1 (formate) products, reducing the yield of the desired C3 compounds. The efficiency of mesoxalate formation is often limited by this over-competition from C-C bond cleavage.

Catalyst design and the precise control of electrode potential are paramount for maximizing the selectivity towards mesoxalate during glycerol electrooxidation. Gold nanoparticle catalysts have been shown to be effective for this transformation.

Research has demonstrated that the distribution of oxidation products can be finely tuned by adjusting the anode potential. By systematically increasing the potential, the degree of oxidation can be controlled. At lower potentials, the oxidation tends to stop at tartronate, the precursor to mesoxalate. As the potential is raised, the selectivity for mesoxalate increases significantly. For instance, in an electro-catalytic flow reactor using an Au nanoparticle catalyst, tuning the anode potential from 0.35 V to 0.65 V resulted in the selectivity to tartronate dropping from 79% to 26%, while the selectivity to mesoxalate simultaneously increased from 0% to 57%. acs.org This demonstrates a clear potential-dependent control over the reaction pathway.

The choice of catalyst material is also critical. While monometallic catalysts based on platinum, palladium, and gold are active, bimetallic catalysts, such as gold-platinum (Au-Pt) and gold-palladium (Au-Pd) alloys, have been investigated to enhance both activity and selectivity towards C3 products while operating at ambient temperatures.

Below is an interactive data table summarizing the effect of anode potential on product selectivity during glycerol oxidation on an Au nanoparticle catalyst. acs.org

| Anode Potential (V) | Glycerol Conversion (%) | Tartronate Selectivity (%) | Mesoxalate Selectivity (%) |

| 0.35 | 25 | 79 | 0 |

| 0.45 | 38 | 65 | 25 |

| 0.55 | 55 | 42 | 48 |

| 0.65 | 70 | 26 | 57 |

Hydrolysis and Decomposition Pathways of Mesoxalate Compounds

The stability and transformation of mesoxalate compounds are critically influenced by environmental conditions such as the presence of water and elevated temperatures. The pathways of hydrolysis and decomposition are determined by the inherent chemical structure of the mesoxalate species, particularly the hydrated form, sodium dihydroxymalonate, which is the common commercial representation of sodium mesoxalate monohydrate. youtube.com

Hydrolysis Pathways

In its solid state, sodium mesoxalate monohydrate exists as sodium dihydroxymalonate, incorporating a molecule of water into the core structure as a geminal diol. youtube.com When dissolved in an aqueous solution, the salt dissociates into sodium cations (Na⁺) and dihydroxymalonate anions [(HO)₂C(COO)₂]²⁻.

The dihydroxymalonate anion, being the conjugate base of the weak acid dihydroxymalonic acid, undergoes hydrolysis by establishing an equilibrium with water. This reaction is a typical acid-base equilibrium where the anion can accept protons from water, leading to a slight increase in the solution's pH. The primary equilibrium in solution can be represented as:

[(HO)₂C(COO)₂]²⁻ (aq) + H₂O (l) ⇌ [(HO)₂C(COOH)(COO)]⁻ (aq) + OH⁻ (aq)

Under standard temperature and pressure, this equilibrium does not typically lead to the decomposition of the carbon skeleton. Instead, the dihydroxymalonate species remains stable in aqueous solution, with its protonation state being dependent on the pH of the medium.

Decomposition Pathways

Direct and detailed research literature specifically outlining the thermal decomposition pathways of sodium mesoxalate monohydrate (sodium dihydroxymalonate) is limited. However, plausible decomposition mechanisms can be inferred from the known thermal behavior of structurally analogous compounds, such as geminal diols and other dicarboxylate salts like sodium malonate and sodium oxalate. quora.comresearchgate.netresearchgate.netnih.gov

The decomposition process is expected to be a multi-step reaction initiated by dehydration, followed by the breakdown of the carboxylate structure.

Dehydration: The initial step upon heating sodium dihydroxymalonate is likely the elimination of a water molecule from the gem-diol group. researchgate.net This dehydration would convert the dihydroxymalonate salt into the anhydrous sodium mesoxalate (the ketomalonate form). This transformation is a common characteristic of geminal diols, which are often unstable at elevated temperatures and revert to their corresponding carbonyl compounds. quora.com

(HO)₂C(COONa)₂ (s) → O=C(COONa)₂ (s) + H₂O (g)

Decarboxylation/Decomposition of the Anhydrous Salt: Following dehydration, the resulting anhydrous sodium mesoxalate would undergo further decomposition at higher temperatures. The thermal decomposition of salts of simple dicarboxylic acids provides a model for this process. For instance, sodium malonate decomposes to form sodium carbonate. researchgate.net Similarly, sodium oxalate decomposes into sodium carbonate and carbon monoxide. nih.gov It is therefore probable that anhydrous sodium mesoxalate decomposes to sodium carbonate with the evolution of gaseous products like carbon monoxide (CO) and carbon dioxide (CO₂).

O=C(COONa)₂ (s) → Na₂CO₃ (s) + CO (g) + CO₂ (g)

The precise temperatures and intermediate steps for these transformations have not been definitively established for sodium mesoxalate. However, data from related compounds provide a useful reference for the expected thermal behavior.

Interactive Data Table: Thermal Decomposition of Related Dicarboxylate Salts

The following table summarizes the thermal decomposition characteristics of sodium malonate and sodium oxalate, which serve as structural analogs for understanding the potential decomposition of mesoxalate species.

| Compound | Initial Decomposition Temperature | Final Product(s) | Gaseous Byproduct(s) | Source(s) |

| Sodium Malonate | Not specified | Sodium Carbonate | Not specified | researchgate.net |

| Sodium Oxalate | Begins at 290°C | Sodium Carbonate | Carbon Monoxide | nih.gov |

Computational and Theoretical Chemical Studies of Sodium Mesoxalate Monohydrate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to exploring the electronic structure and bonding characteristics of chemical compounds. researchgate.net These methods allow for the detailed investigation of molecular geometries, orbital interactions, and the distribution of electrons, which collectively govern the chemical nature of a substance.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying the electronic structure of molecules. rsc.orgcore.ac.uk DFT calculations can be employed to determine the optimized molecular geometry of the mesoxalate anion, providing precise data on bond lengths and angles.

While specific DFT studies on sodium mesoxalate monohydrate are not widely available in the literature, extensive research on related compounds like sodium oxalate (B1200264) (SO) illustrates the methodology. In such studies, DFT calculations using functionals like B3LYP are performed to optimize the molecular structure. ajchem-a.comnih.gov For the oxalate anion, theoretical calculations have determined bond lengths and angles that are in close agreement with experimental data derived from X-ray diffraction.

For the mesoxalate anion (C₃O₅²⁻), a DFT study would similarly predict the key geometric parameters. The central C-C bond lengths and the C=O bond lengths would be calculated, along with the O-C-O and C-C-C bond angles. The presence of the geminal diol on the central carbon atom introduces additional structural features, such as the C-O and O-H bond lengths of the hydroxyl groups and their orientation relative to the carboxylate groups. These calculations provide a foundational understanding of the molecule's three-dimensional structure.

Electronic properties derived from DFT include the distribution of atomic charges and the mapping of the molecular electrostatic potential (MEP). researchgate.net The MEP map highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In the mesoxalate anion, the MEP would show negative potential concentrated around the carboxylate oxygen atoms, confirming their role as primary sites for coordination with cations like Na⁺.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Dicarboxylate Anion (Based on Oxalate Analogy)

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C–C | 1.57 |

| Bond Length | C=O | 1.25 |

| Bond Length | C–O | 1.27 |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | O–C–C | 117 |

| Bond Angle | O=C–O | 126 |

Note: Data presented is illustrative and based on typical values for oxalate-like structures to demonstrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. fiveable.meyoutube.com

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. For the mesoxalate anion, the HOMO is expected to be localized primarily on the oxygen atoms of the two carboxylate groups, indicating its nucleophilic character. researchgate.netlibretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. The LUMO would be distributed across the π* anti-bonding system of the carbonyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior: plos.orgresearchgate.net

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Table 2: Conceptual Reactivity Indices Derived from FMO Analysis

| Index | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO – EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons |

These indices provide a quantitative basis for comparing the reactivity of the mesoxalate anion with other species and for understanding its behavior in chemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Structural Dynamics and Solvation Effects

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. port.ac.uk MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of molecular interactions, conformational changes, and solvation processes. rsc.org

For sodium mesoxalate monohydrate, an MD simulation could model the dissolution process in water. youtube.com Such a simulation would involve placing a model of the crystal lattice in a box of simulated water molecules. The simulation would track the interactions between the sodium and mesoxalate ions and the surrounding water molecules, revealing the step-by-step mechanism of how the crystal dissolves. It would show how water molecules orient themselves around the ions to form hydration shells, a process driven by ion-dipole interactions. researchgate.net

Key insights from MD simulations would include:

Solvation Structure: The arrangement of water molecules in the first and second solvation shells around the Na⁺ cations and the mesoxalate anion can be characterized by calculating radial distribution functions.

Ion Dynamics: The diffusion coefficients of the sodium and mesoxalate ions in solution can be determined, providing information on their mobility.

Water Dynamics: The simulations can probe how the presence of the ions affects the structure and dynamics of the surrounding water network, such as the residence time of water molecules in the hydration shells and the hydrogen-bonding network. researchgate.net

Computational Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods are widely used to predict vibrational spectra (Infrared and Raman), which can then be compared with experimental results to validate both the computational model and the interpretation of the experimental data. nih.gov DFT calculations are particularly effective for computing the harmonic vibrational frequencies and intensities of molecules. researchgate.net

For the mesoxalate anion, a DFT calculation would yield a set of vibrational modes, each with a specific frequency and intensity. These modes can be visualized to understand the atomic motions involved, such as C=O stretching, C-C stretching, O-C-O bending, and the vibrations of the gem-diol group. By comparing the calculated spectrum with the experimental FT-IR and Raman spectra of sodium mesoxalate monohydrate, assignments of the observed spectral bands to specific molecular vibrations can be made with high confidence. researchgate.netdntb.gov.ua

Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve agreement, a scaling factor is commonly applied to the computed frequencies. The excellent correspondence typically achieved between scaled theoretical spectra and experimental spectra for related molecules like dimethyl oxalate demonstrates the predictive power of this approach. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Oxalate-like Molecule

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν₁ | 1750 | 1755 | C=O Asymmetric Stretch |

| ν₂ | 1725 | 1730 | C=O Symmetric Stretch |

| ν₃ | 1310 | 1315 | O–C–O Bending |

| ν₄ | 850 | 855 | C–C Stretch |

| ν₅ | 490 | 495 | C–C–O Deformation |

Note: Data is hypothetical and serves to illustrate the comparison process between theoretical and experimental spectroscopy.

Mechanistic Investigations using Computational Methods (e.g., Transition State Theory, Potential Energy Surface Mapping)

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES), chemists can identify the lowest energy path from reactants to products. fiveable.mefiveable.melibretexts.org The PES is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. libretexts.orgnih.gov

Key features of a PES that are located computationally include:

Local Minima: Corresponding to stable reactants, intermediates, and products.

Saddle Points: Corresponding to transition states, which are the highest energy points along the reaction coordinate.

For reactions involving the mesoxalate anion, such as its thermal decomposition, computational methods can be used to propose and evaluate possible mechanisms. For instance, the decomposition of metal oxalates often proceeds through the breaking of C-C and C-O bonds to release carbon dioxide. researchgate.netasianpubs.org A computational study could model this process for the mesoxalate anion, calculating the structures and energies of potential transition states and intermediates.

Using methods like Transition State Theory, the activation energy (the energy barrier from reactants to the transition state) can be calculated from the PES. This activation energy is a primary determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified.

Theoretical Insights into Magnetic Exchange Interactions in Mesoxalate Coordination Compounds

The mesoxalate ligand is an effective building block for creating coordination polymers with interesting magnetic properties. unicamp.brresearchgate.net When mesoxalate acts as a bridging ligand between two or more paramagnetic metal centers (e.g., Cu(II), Co(II), Mn(II)), it can mediate magnetic exchange interactions between them. rsc.orgnih.gov This interaction can be either ferromagnetic (aligning the spins of the metal ions) or antiferromagnetic (opposing the spins).

Theoretical calculations, particularly those based on DFT, are crucial for understanding the nature and magnitude of these magnetic interactions. By modeling the electronic structure of a dinuclear or polynuclear fragment of the coordination polymer, the magnetic exchange coupling constant (J) can be calculated. The sign and magnitude of J quantify the interaction: a positive J indicates ferromagnetism, while a negative J signifies antiferromagnetism.

For mesoxalate-bridged copper(II) complexes, theoretical studies have shown that the magnetic coupling is highly sensitive to the coordination geometry, particularly the Cu–O–Cu bond angle. mdpi.com These calculations help rationalize the experimentally observed magnetic behavior and provide guiding principles for designing new magnetic materials with desired properties. By analyzing the spin density distribution and the overlap between the magnetic orbitals of the metal ions and the orbitals of the bridging mesoxalate ligand, a detailed picture of the superexchange pathway can be developed.

Exploration of Functional Material Development Based on Sodium Mesoxalate Academic Focus on Mechanisms and Phenomena

Investigation of Sodium Mesoxalate as a Sacrificial Sodiation Agent in Sodium-Ion Battery and Capacitor Research

Mechanistic Studies of Sodium Mesoxalate's Contribution to Electrochemical Performance

The fundamental mechanism by which sodium mesoxalate enhances electrochemical performance lies in its irreversible decomposition during the initial charge cycle, which releases sodium ions into the system. This process effectively pre-sodiates the anode, compensating for the sodium consumed during the formation of the SEI. citedrive.comresearchgate.net

The use of sodium mesoxalate as a sacrificial additive in the cathode has been shown to yield outstanding specific capacity and rate capability in full-cell configurations, particularly when paired with certain polyanionic cathode chemistries like sodium vanadium fluorophosphate (B79755) (Na3V2O2(PO4)2F@C). citedrive.com However, its effectiveness can be system-dependent, with some studies showing poorer results when used with other cathodes, such as those with a NASICON structure (Na3V2(PO4)3@C). citedrive.com The primary contribution remains the compensation for the first-cycle irreversibility of the anode, a significant hurdle for the commercialization of hard carbon-based SIBs. citedrive.comresearchgate.net

Impact on Solid-Electrolyte Interphase (SEI) Formation and Characteristics

The solid-electrolyte interphase (SEI) is a passivation layer that forms on the surface of the anode during the initial cycles of a battery's operation. researchgate.netrsc.org Its formation is crucial for stable, long-term cycling as it prevents further decomposition of the electrolyte. researchgate.netrsc.org However, this process consumes active sodium ions, leading to irreversible capacity loss. rsc.org

Sacrificial salts like sodium mesoxalate directly influence the SEI formation process. By providing an additional source of sodium ions, the salt ensures that the primary active material in the cathode is not depleted to form this layer. The decomposition products of the sacrificial salt can also be incorporated into the SEI, potentially altering its chemical composition and properties. While detailed studies specifically on the SEI composition resulting from sodium mesoxalate decomposition are limited, the general strategy of using additives to create a stable and efficient SEI is well-established. researchgate.netnih.gov A stable SEI is critical for ensuring high coulombic efficiency and long cycle life in sodium-ion systems. rsc.orgnih.gov The goal is to form a thin, uniform, and ionically conductive but electronically insulating layer. researchgate.netnih.gov

Methodological Approaches to Incorporating Sodium Mesoxalate in Electrode Architectures

The practical application of sodium mesoxalate as a pre-sodiation agent requires its effective integration into the battery's electrode structure. The most common method is to incorporate it directly into the positive electrode (cathode) during its fabrication. researchgate.net

The process typically involves mixing the sodium mesoxalate with the active cathode material, a conductive additive, and a binder to create a slurry. researchgate.netresearchgate.net For instance, researchers have explored mixing sodium mesoxalate with conductive carbons like Ketjen black (KB) and an active material such as YP50F activated carbon. researchgate.net This mixture is then cast onto a current collector and dried to form the final cathode. One study found that the best performance was achieved when monohydrated sodium mesoxalate was mixed with Ketjen black and then jointly dehydrated before the addition of the primary active material. researchgate.net This approach ensures a homogeneous distribution of the sacrificial salt within the cathode, allowing for its efficient decomposition and the release of sodium ions during the initial charging process.

Proton Conduction Mechanism Studies in Mesoxalate-Based Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov Their high porosity and tunable structures make them promising candidates for a variety of applications, including as electrolytes in proton-exchange membrane fuel cells (PEMFCs). nih.govresearchgate.net The mesoxalate ligand, derived from mesoxalic acid, has been identified as a suitable building block for creating MOFs with functional properties like proton conduction. nih.gov Research in this area focuses on understanding how the structure of these frameworks and the molecules within their pores facilitate the transport of protons. acs.orgresearchgate.net

Influence of Framework Structure and Guest Molecules on Proton Transport Pathways

The ability of a MOF to conduct protons is highly dependent on its structure and the presence of guest molecules, particularly water, within its pores. researchgate.netrsc.org The arrangement of the metal centers and mesoxalate ligands creates specific channels and cavities that can host these guest molecules. acs.org These molecules then form hydrogen-bonded networks that serve as pathways for proton transport. rsc.org

In copper(II)-mesoxalate MOFs, water molecules and hydronium ions located within the framework's pores are essential for proton conduction. nih.gov The mechanism is predominantly the Grotthuss "hopping" mechanism, where protons move through the hydrogen-bond network by the cleavage and formation of covalent bonds in a concerted manner. nih.gov The activation energies calculated for these materials, typically in the range of 0.43–0.5 eV, are characteristic of this conduction mechanism. nih.gov The crystalline nature of MOFs allows for the precise determination of these pathways, establishing a clear structure-property relationship between the framework's architecture and its resulting proton conductivity. researchgate.netrsc.org The hydrophilicity of the framework is also a key factor, as it determines the amount of water absorbed, which in turn influences the formation and efficiency of the proton conducting pathways. rsc.org

Strategic Ligand and Counterion Selection for Enhanced Proton Conductivity

A key strategy for improving the proton conductivity of mesoxalate-based MOFs is the careful selection of the counterions incorporated into the framework during synthesis. nih.govrsc.org These counterions are necessary to balance the charge of the anionic metal-organic network and can significantly influence the proton transport properties. nih.gov

One study systematically investigated this effect by synthesizing three different copper(II)-mesoxalate MOFs with the same anionic network but different charge-balancing cations: hydronium (H₃O⁺), dimethylammonium ((CH₃)₂NH₂⁺), and ethylenediammonium ((CH₂)₂NH₄²⁺). nih.govresearchgate.netacs.orgnih.gov The results demonstrated a remarkable variation in proton conductivity depending on the included cation. The MOF containing ethylenediammonium cations exhibited the highest conductivity, achieving a value an order of magnitude greater than the one containing only hydronium ions. nih.govacs.org This enhancement is attributed to the ability of the ethylenediammonium cations to contribute to and densify the hydrogen-bond network within the pores, thereby creating more efficient pathways for proton transport. nih.gov This highlights that a strategic approach, where paramagnetic anionic networks are combined with mobile, proton-donating cations, is highly effective in designing functional MOFs with enhanced proton conductivity. nih.gov

Proton Conductivity of Copper(II)-Mesoxalate MOFs with Different Counterions

| Compound Formula | Counterion | Conductivity (S cm⁻¹) at 80 °C and 95% RH |

|---|---|---|

| (H₃O)[Cu₉(Hmesox)₆(H₂O)₆Cl]·8H₂O | Hydronium | 1.16 × 10⁻⁴ |

| (NH₂Me₂)₀.₄(H₃O)₀.₆[Cu₉(Hmesox)₆(H₂O)₆Cl]·8H₂O | Dimethylammonium / Hydronium | (Value not specified in source) |

| (enH₂)₀.₂₅(enH)₁.₅[Cu₆(Hmesox)₃(mesox)(H₂O)₆Cl₀.₅]Cl₀.₅·5.25H₂O | Ethylenediammonium | 1.87 × 10⁻³ |

Advanced Characterization Techniques for Functional Material Performance Elucidation

The comprehensive evaluation of sodium mesoxalate-based functional materials, particularly in the context of electrochemical energy storage, necessitates the use of advanced characterization techniques. These methods provide critical insights into the dynamic changes occurring during device operation, linking structural and chemical evolution to electrochemical performance. Techniques applied in-situ (during the electrochemical process) and ex-situ (before and after cycling) are pivotal for a holistic understanding of the material's behavior.

In-situ and Ex-situ Spectroscopic Analysis of Electrochemical Processes

Spectroscopic techniques are indispensable for probing the chemical and electronic states of electrode materials and their interfaces with the electrolyte. By monitoring vibrational and electronic transitions, researchers can track the sodiation and desodiation mechanisms, identify intermediate species, and understand degradation pathways.

In-situ and Operando Spectroscopy:

In-situ and operando (a specific type of in-situ analysis performed under actual operating conditions) spectroscopic methods are particularly powerful as they capture transient states and reaction dynamics without exposing the material to air, which could alter its properties. aip.orgaip.orgruben-group.de

Raman Spectroscopy: This technique provides information about the vibrational modes of a material, which are sensitive to changes in crystal structure, chemical bonding, and the local coordination environment. aip.orgaip.org Operando Raman spectroscopy can be employed to monitor the structural evolution of carboxylate-based anodes during sodium ion insertion and extraction. ruben-group.de For instance, shifts in the vibrational frequencies of the carboxylate (COO⁻) groups can indicate their interaction with sodium ions during the electrochemical reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is complementary to Raman, probing infrared-active vibrational modes. Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant that can be used in-situ to study the formation of the solid electrolyte interphase (SEI) layer on the electrode surface. rsc.organu.edu.au For sodium mesoxalate, this would involve monitoring changes in the C=O and C-O stretching modes to understand the redox mechanism of the carboxylate groups. rsc.org

Ex-situ Spectroscopy:

Ex-situ techniques are used to analyze the electrode material before and after electrochemical cycling to understand permanent changes.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. It is extensively used to study the composition of the SEI layer formed on anode materials. nih.gov For a sodium mesoxalate electrode, ex-situ XPS could be used to identify the inorganic and organic components of the SEI, which are formed from the decomposition of the electrolyte and the active material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local atomic environment. For sodium carboxylates, 23Na solid-state NMR could be used to probe the different sodium environments within the crystal structure and how they change upon cycling.

A summary of spectroscopic techniques and their applications in characterizing sodium carboxylate anodes is presented in the table below.

| Technique | Mode | Information Obtained | Relevance to Sodium Mesoxalate |

| Raman Spectroscopy | In-situ/Operando | Changes in vibrational modes, structural evolution, phase transitions. | Tracking the interaction of Na+ with carboxylate groups during cycling. |

| FTIR Spectroscopy | In-situ/Ex-situ | Identification of functional groups, SEI layer composition. | Monitoring the redox activity of C=O bonds and SEI formation. |

| XPS | Ex-situ | Surface elemental composition, chemical states of elements, SEI analysis. | Characterizing the stable and passivating SEI layer after formation cycles. |

Crystallographic Insights into Charge Carrier Pathways

Understanding the crystal structure of sodium mesoxalate monohydrate and how it evolves during sodiation and desodiation is crucial for explaining its performance as a functional material. Crystallographic techniques, coupled with computational modeling, provide insights into the pathways for sodium ion diffusion, which directly impacts the rate capability of the material.

X-ray Diffraction (XRD):

Ex-situ XRD is a standard technique used to identify the crystalline phases of a material and to track changes in the crystal structure upon electrochemical cycling. For organic anode materials like sodium carboxylates, ex-situ XRD can reveal the evolution of the crystalline structure during the first sodiation/desodiation cycle. acs.org A shift in the diffraction peaks to lower angles can indicate the expansion of the crystal lattice as sodium ions are inserted, while the appearance of new peaks can signify a phase transformation. The reversibility of these changes upon desodiation is a key indicator of the structural stability of the material. acs.org

Computational Modeling:

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting the properties of materials and for interpreting experimental results. researchgate.netosti.govumd.edu In the context of sodium mesoxalate, DFT calculations can be used to:

Determine the Equilibrium Crystal Structure: Theoretical calculations can refine the crystal structure obtained from experimental diffraction data.

Predict Ion Migration Pathways and Energy Barriers: The nudged elastic band (NEB) method is a common computational technique used to identify the minimum energy pathways for ion diffusion through a crystal lattice and to calculate the corresponding activation energy barriers. researchgate.net Lower energy barriers are indicative of faster ion transport and better rate performance.

Calculate Theoretical Voltage Profiles: The average intercalation voltage of an electrode material can be calculated, providing a theoretical benchmark for experimental results.

The table below summarizes the key crystallographic and computational techniques used to study charge carrier pathways in materials like sodium mesoxalate.

| Technique | Type | Information Obtained | Relevance to Sodium Mesoxalate |

| X-ray Diffraction (XRD) | Ex-situ | Crystal structure, phase evolution, lattice parameter changes. | Investigating the structural changes and reversibility during Na+ insertion/extraction. |

| Computational Modeling (DFT) | Theoretical | Optimized crystal structure, ion diffusion pathways, activation energy barriers, theoretical voltage. | Predicting the Na+ conductivity and understanding the intrinsic electrochemical properties. |

The synergy between advanced spectroscopic and crystallographic characterization techniques provides a comprehensive understanding of the structure-property-performance relationships in functional materials based on sodium mesoxalate, guiding the rational design of improved energy storage systems.

Q & A

Basic Research Questions

Q. What standard analytical methods are used to characterize sodium mesoxalate monohydrate in enzymatic studies?

- Methodology : High-performance liquid chromatography (HPLC) coupled with membrane inlet mass spectrometry (MIMS) is employed to monitor reaction kinetics and products (e.g., CO₂ and O₂ consumption). For example, MIMS tracked ion currents at m/z 44 (CO₂) and m/z 32 (O₂) during CsOxOx-catalyzed mesoxalate oxidation . Isotermal titration calorimetry (ITC) further quantifies substrate binding affinity and kinetic parameters .

Q. How is sodium mesoxalate monohydrate synthesized for research applications?

- Methodology : While direct synthesis protocols are not detailed in the evidence, oxidative routes are suggested. For instance, attempts to synthesize ¹³C-labeled mesoxalate from ¹³C₃-glycerol via TEMPO/NaClO oxidation were reported, though challenges led to oxalate byproduct formation instead. Researchers should optimize reaction conditions (e.g., pH, oxidant concentration) to minimize undesired pathways .

Q. What techniques assess enzyme stability when sodium mesoxalate monohydrate is used as a substrate?

- Methodology : Circular Dichroism (CD) spectroscopy evaluates structural changes in enzymes (e.g., CsOxOx) under varying hydrogen peroxide concentrations and temperatures. CD spectra revealed no global structural perturbations in CsOxOx with ≤20 mM H₂O₂, but thermal denaturation studies showed increased molar ellipticity at elevated temperatures .

Q. What is the biological role of sodium mesoxalate monohydrate as an endogenous metabolite?

- Methodology : Metabolomic profiling (e.g., GC/MS, LC-MS) and enzymatic assays identify its involvement in oxidative pathways. While its exact role remains understudied, mesoxalate interacts with enzymes like formate dehydrogenase (FDH) in bioelectrochemical systems, suggesting potential links to energy metabolism .

Advanced Research Questions

Q. How can contradictions in product identification during mesoxalate oxidation be resolved?

- Methodology : Conflicting reports of glyoxylate vs. CO₂/H₂O₂ as products require multi-modal validation. For example, HPLC and MIMS confirmed CO₂ and H₂O₂ as primary products in CsOxOx reactions, disproving glyoxylate formation. Isotopic labeling (¹³C₃-mesoxalate) combined with GC/TCD further validates carbon flow .

Q. How to design experiments for studying mesoxalate in bioelectrochemical glycerol oxidation?

- Methodology :

Computational Docking : Predict mesoxalate binding to enzyme active sites (e.g., Candida boidinii FDH) .

Hybrid Catalytic Systems : Combine FDH with redox mediators (e.g., NH₂-TEMPO) to construct bioanodes.

Spectroscopic Validation : Use HPLC and GC/TCD to quantify glycerol oxidation intermediates (e.g., dihydroxyacetone, glyceric acid) and final products (CO₂) .

Q. What experimental strategies optimize mesoxalate’s role in enzymatic cascades?

- Methodology :

- Substrate Competition Assays : Compare mesoxalate’s affinity against other substrates (e.g., oxalate) using ITC .

- pH-Dependent Activity Profiling : Test enzyme activity across pH gradients (e.g., pH 4.0–7.0) to identify optimal conditions for oxidative decarboxylation .

- Inhibitor Studies : Evaluate hydrogen peroxide’s inhibitory effects via kinetic assays and structural analysis (CD) .

Q. How to address challenges in isotopic labeling of mesoxalate for tracer studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products